TRPM2 Inhibitory Potency Comparable to Flufenamic Acid
In whole-cell patch-clamp recordings from HEK293 cells stably expressing human TRPM2 channels, N-(3-methylphenyl)anthranilic acid (designated 3-MFA) inhibited TRPM2-mediated currents with an IC50 of 76 µM. This potency was directly comparable to that of flufenamic acid (FFA), the most potent fenamate in the series, which exhibited an IC50 of 74 µM [1]. The conservative substitution of the 3-CF3 group in FFA with a -CH3 group (yielding 3-MFA) maintained channel-blocking efficacy, whereas other substituents (-F, -OCH3, -OCH2CH3, -COOH, -NO2) at various positions significantly reduced potency [1]. The potency order among fenamates was FFA > MFA = NFA [1].
| Evidence Dimension | TRPM2 channel inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 76 µM |
| Comparator Or Baseline | Flufenamic acid (FFA): IC50 = 74 µM; Mefenamic acid (MFA): IC50 = 93 µM; Niflumic acid (NFA): IC50 = 93 µM |
| Quantified Difference | 3-MFA IC50 is 2.7% higher than FFA; 18.3% lower than MFA and NFA |
| Conditions | Whole-cell patch-clamp, HEK293 cells expressing human TRPM2, tetracycline-inducible system |
Why This Matters
For researchers requiring potent TRPM2 inhibition, 3-MFA provides efficacy statistically indistinguishable from the most potent fenamate (FFA) while offering a cleaner selectivity profile, eliminating the need to compromise on potency when avoiding calcium mobilization artifacts.
- [1] Chen GL, et al. Pharmacological comparison of novel synthetic fenamate analogues with econazole and 2-APB on the inhibition of TRPM2 channels. Br J Pharmacol. 2012;167(6):1232-1243. View Source
